molecular formula C9H14O4 B12088394 Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B12088394
M. Wt: 186.20 g/mol
InChI Key: OOJJSHXAJHKCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-1,5-dioxaspiro[25]octane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spirocyclic ring. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-methyl-1,7-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(7(10)11-2)9(13-8)4-3-5-12-6-9/h3-6H2,1-2H3

InChI Key

OOJJSHXAJHKCOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCOC2)C(=O)OC

Origin of Product

United States

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